4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one
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Overview
Description
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound that features a unique combination of indazole, piperidine, and azetidinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting with the preparation of the indazole core. The indazole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the azetidinone ring via a cyclization reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with palladium catalyst) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The piperidine and azetidinone rings contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 5-Chloro-1H-indazole-3-carboxamide
- 1-(5-Chloro-1H-indazol-3-yl)piperidine
- 3,3-Dimethylazetidin-2-one derivatives
Uniqueness
4-[1-(5-Chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-[1-(5-chloro-1H-indazole-3-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-18(2)15(20-17(18)25)10-5-7-23(8-6-10)16(24)14-12-9-11(19)3-4-13(12)21-22-14/h3-4,9-10,15H,5-8H2,1-2H3,(H,20,25)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIODVEJWPILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=NNC4=C3C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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